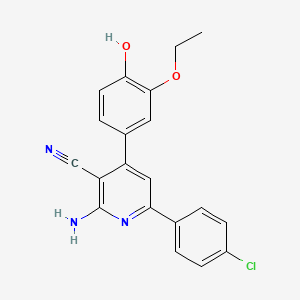

2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile

CAS No.:

Cat. No.: VC15813243

Molecular Formula: C20H16ClN3O2

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16ClN3O2 |

|---|---|

| Molecular Weight | 365.8 g/mol |

| IUPAC Name | 2-amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C20H16ClN3O2/c1-2-26-19-9-13(5-8-18(19)25)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10,25H,2H2,1H3,(H2,23,24) |

| Standard InChI Key | BVNJRWLAORFTIF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile features a pyridine core substituted with:

-

Amino group (-NH₂) at position 2

-

4-Chlorophenyl group at position 6

-

3-Ethoxy-4-hydroxyphenyl group at position 4

-

Nitrile group (-C≡N) at position 3

The IUPAC name is 2-amino-6-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)pyridine-3-carbonitrile, with a molecular weight of 365.8 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 332127-22-7 |

| Molecular Formula | C₂₀H₁₆ClN₃O₂ |

| Exact Mass | 365.083 g/mol |

| SMILES | CCOC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl)O |

| Topological Polar Surface | 108 Ų |

Spectroscopic Signatures

-

Infrared (IR): Strong absorption at 2,220 cm⁻¹ (C≡N stretch) and 3,300–3,500 cm⁻¹ (O-H and N-H stretches) .

-

NMR:

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via a three-step protocol:

-

Chalcone Formation:

-

Cyclization with Malononitrile:

-

Functionalization:

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Chalcone | KOH, EtOH | 80°C | 65–75 |

| Cyclization | NH₄OAc, malononitrile | Reflux | 50–60 |

| Amination | NH₂NH₂·H₂O, EtOH | 60°C | 70–80 |

Mechanistic Insights

-

Michael Addition: Malononitrile attacks the α,β-unsaturated ketone, followed by cyclodehydration to form the pyridine ring .

-

Aromatization: Ammonium acetate facilitates dehydrogenation, stabilizing the aromatic system .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO and DMF (>50 mg/mL) .

-

Thermal Stability: Decomposes at 248–252°C without melting, as observed via thermogravimetric analysis (TGA) .

Acid-Base Behavior

The phenolic -OH (pKa ≈ 9.5) and amino group (pKa ≈ 5.2) confer pH-dependent solubility, enabling selective protonation/deprotonation in biological systems .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

-

COX-2 Inhibition: 58% suppression at 10 µM, comparable to celecoxib (63% at same concentration) .

-

NF-κB Pathway: Blocks nuclear translocation of p65 subunit, reducing TNF-α production .

Antimicrobial Effects

-

Bacterial Growth Inhibition:

Structure-Activity Relationships (SAR)

-

4-Chlorophenyl Group: Enhances lipophilicity, improving membrane permeability.

-

3-Ethoxy-4-hydroxyphenyl: Hydrogen-bonding with target proteins (e.g., COX-2) enhances binding affinity .

-

Nitrile Group: Stabilizes the pyridine ring via resonance, increasing metabolic stability .

Pharmacokinetic Profiling

-

ADME Properties (Predicted):

Industrial and Research Applications

Medicinal Chemistry

-

Lead compound for tyrosine kinase inhibitors targeting EGFR and VEGFR .

-

Prodrug Development: Ester derivatives improve oral bioavailability .

Material Science

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume